molecular formula C29H34N12O B10831495 4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

Cat. No.: B10831495
M. Wt: 566.7 g/mol
InChI Key: PQJGYYZYYMVBDF-UHFFFAOYSA-N
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Description

ABN401 is a highly potent and selective inhibitor of the receptor tyrosine kinase c-MET. The c-MET receptor plays a crucial role in various cellular processes, including tissue remodeling and development. Dysregulation of c-MET signaling is associated with tumorigenesis, making it an attractive target for cancer therapy .

Preparation Methods

The synthesis of ABN401 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

ABN401 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the starting materials .

Scientific Research Applications

ABN401 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study c-MET signaling pathways. In biology, it helps in understanding the role of c-MET in cellular processes. In medicine, ABN401 is being evaluated for its therapeutic potential in treating various cancers, including non-small cell lung cancer. In industry, it is used in the development of targeted cancer therapies .

Mechanism of Action

ABN401 exerts its effects by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, effectively disrupting the aberrant signaling cascade associated with tumorigenesis. The molecular targets and pathways involved include the c-MET receptor and its downstream effectors .

Comparison with Similar Compounds

ABN401 is unique in its high selectivity and potency as a c-MET inhibitor. Similar compounds include other c-MET inhibitors like crizotinib and capmatinib. ABN401 has shown superior efficacy in preclinical models and is being evaluated in clinical trials for its potential to treat c-MET-driven cancers .

Properties

Molecular Formula

C29H34N12O

Molecular Weight

566.7 g/mol

IUPAC Name

4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

InChI

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3

InChI Key

PQJGYYZYYMVBDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Origin of Product

United States

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